

Aprim (Apremilast) Stability and Storage: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Aprim
Cat. No.: B8637087

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability and recommended storage conditions for **Aprim** (Apremilast). Adherence to these guidelines is critical for maintaining the integrity, potency, and safety of the compound throughout its lifecycle in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Apremilast Active Pharmaceutical Ingredient (API)?

For long-term storage, it is recommended to store Apremilast API in a tightly sealed container in a dry and well-ventilated place at -20°C.[1] For formulated products like Otezla® tablets, storage at room temperature is advised. Specifically, Otezla® should be stored below 30°C (86°F), while Otezla Extended-Release® should be stored between 20°C and 25°C (68°F and 77°F).[2][3]

Q2: How stable is Apremilast under stress conditions?

Forced degradation studies have been conducted on Apremilast under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The compound shows susceptibility to degradation under acidic, alkaline, and oxidative conditions, with some degradation also observed under thermal and photolytic stress.

Q3: What are the known degradation pathways for Apremilast?

Apremilast can undergo hydrolysis under both acidic and basic conditions. Oxidation also leads to the formation of degradation products. Researchers should be aware of these pathways to minimize degradation during experimental procedures.

Q4: What are the typical excipients used in Apremilast tablet formulations and do they impact stability?

Commercially available Apremilast tablets (Otezla®) contain inactive ingredients such as lactose monohydrate, microcrystalline cellulose, croscarmellose sodium, and magnesium stearate. While these are common excipients, interactions between the API and excipients can potentially influence the stability of the final product. Preformulation studies have shown that selected excipients for an immediate-release tablet were compatible with the Apremilast API.

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Unexpected peaks in HPLC chromatogram	Degradation of Apremilast due to improper storage or handling.	- Verify storage conditions (temperature, humidity, light exposure).- Prepare fresh solutions and re-analyze.- Consider the possibility of interaction with other components in the formulation.
Loss of potency	Chemical degradation of the API.	- Review the stability data and ensure the material has not exceeded its recommended shelf life.- Investigate potential exposure to adverse conditions such as extreme pH, oxidizing agents, or high temperatures.
Physical changes in the API (e.g., color change, clumping)	Exposure to moisture or light.	- Store the API in a desiccator to protect from humidity.- Use amber vials or other light-protecting containers.

Data Presentation

Summary of Forced Degradation Studies

The following table summarizes the observed degradation of Apremilast under various stress conditions as reported in different studies. These studies are crucial for understanding the intrinsic stability of the molecule.

Stress Condition	Reagent/Condition	Duration	Degradation (%)	Reference
Acidic Hydrolysis	0.1 M HCl	15 min (RT)	Significant degradation	[4]
0.1 M HCl	Not specified	21%	[5]	
0.1 M HCl	Not specified	8.2%	[6]	
Alkaline Hydrolysis	0.1 M NaOH	15 min (RT)	Significant degradation	[4]
0.1 M NaOH	Not specified	6.5%	[5]	
0.1 M NaOH	Not specified	13.3%	[6]	
Oxidative Degradation	15% v/v H ₂ O ₂	15 min (RT)	-	[4]
Not specified	Not specified	25.7%	[5]	
Hydrogen Peroxide	Not specified	12.5%	[6]	
Thermal Degradation	105°C	5 days	-	[4]
80°C	26 hours	14.5%	[6]	
60°C	48 hours	-	[7]	
Photolytic Degradation	1.2 million lux hours	-	-	[4]
Not specified	4 hours	10.7%	[6]	

Note: "-" indicates that the study mentioned performing the test but did not provide a specific percentage of degradation in the abstract.

Experimental Protocols

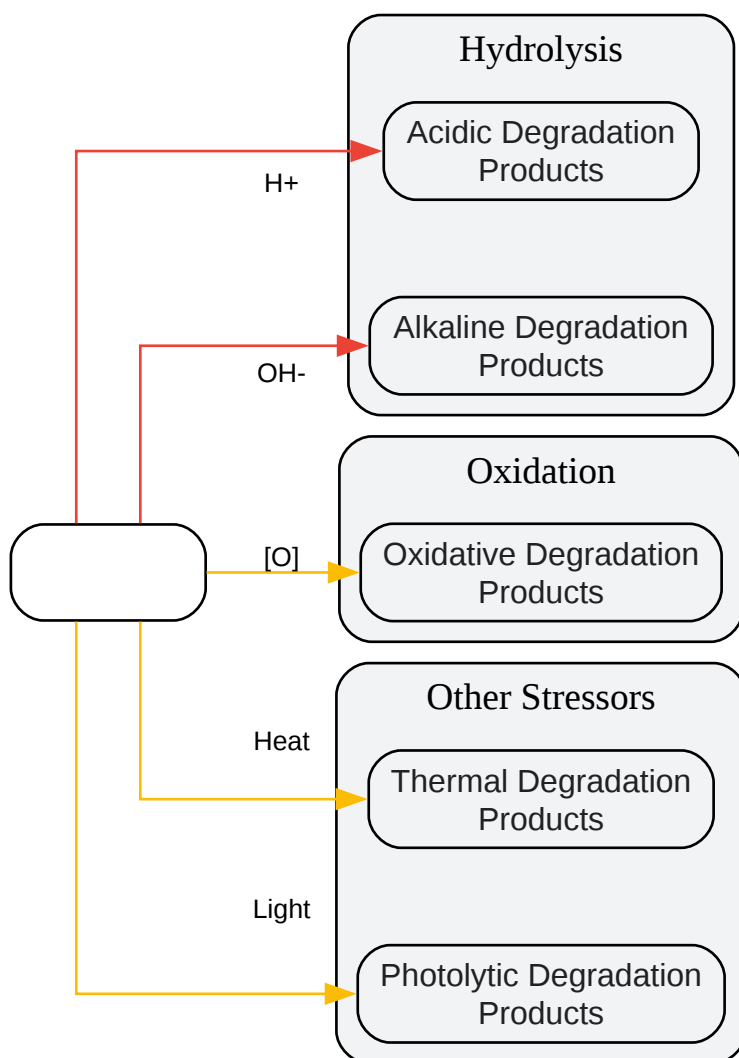
Representative Stability-Indicating HPLC Method

A robust stability-indicating method is essential for accurately quantifying Apremilast and its degradation products. The following is a summary of a typical RP-HPLC method used in stability studies.

Parameter	Condition	Reference
Column	Synergi Max-RP 80A (150 x 4.6 mm, 4 µm)	[4]
Mobile Phase A	5.75 g Ammonium Dihydrogen Orthophosphate and 1 ml Triethylamine in 1000 mL Water	[4]
Mobile Phase B	Acetonitrile	[4]
Gradient	Time(min)/%B: 0/30, 3/30, 18/55, 24/55, 26/30, 30/30	[4]
Flow Rate	1.0 mL/min	[4]
Column Temperature	40°C	[4]
Autosampler Temperature	5°C	[4]
Detector Wavelength	230 nm	[4]
Injection Volume	10 µL	[4]

Visualizations

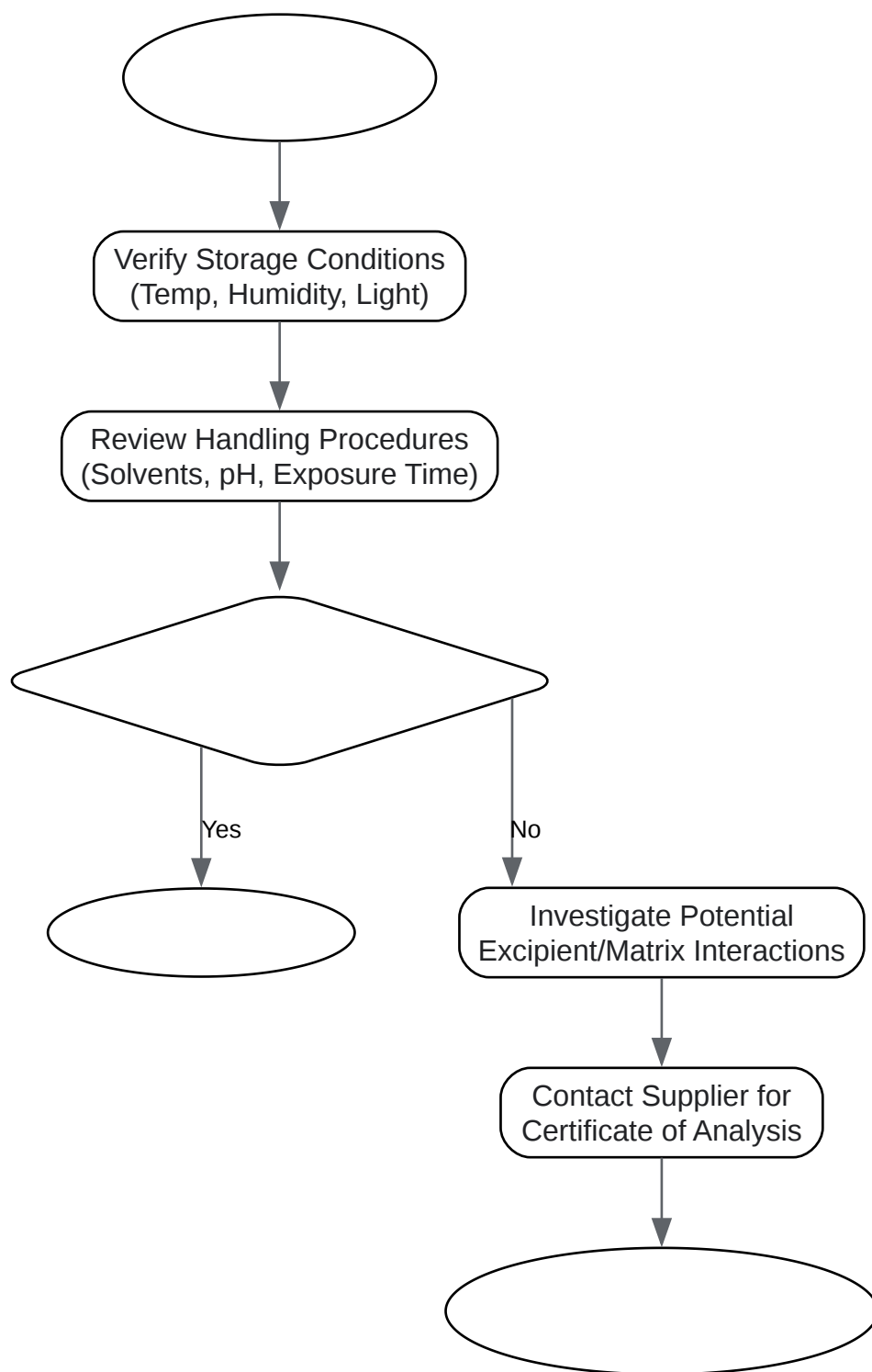
Apremilast Degradation Pathway



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Caption: Major degradation pathways of Apremilast under stress conditions.

Troubleshooting Workflow for Stability Issues



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